

Crystal Structure of 4,6-Dichlorobenzofuran Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichlorobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **4,6-dichlorobenzofuran** derivatives and related compounds. Due to the limited availability of crystallographic data for exact **4,6-dichlorobenzofuran** derivatives in the public domain, this guide focuses on the detailed crystal structure analysis of a closely related and structurally significant compound, 4,6-dichloro-5-nitrobenzofuroxan. This compound serves as a valuable proxy for understanding the structural implications of the 4,6-dichloro substitution pattern on the benzofuran core.

This guide presents comprehensive crystallographic data, detailed experimental protocols for structure determination, and a visualization of a key signaling pathway associated with the biological activity of halogenated benzofuran derivatives.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two polymorphs of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide (a benzofuroxan derivative), providing a basis for understanding the solid-state conformation and packing of molecules with a 4,6-dichloro substitution pattern on a fused aromatic system.

Table 1: Crystallographic Data for Polymorph 1a of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide[1][4]

Parameter	Value
Chemical Formula	C ₆ HCl ₂ N ₃ O ₄
Formula Weight	250.00
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.124(5)
b (Å)	7.359(5)
c (Å)	8.614(6)
α (°)	91.478(8)
β (°)	95.886(8)
γ (°)	105.257(8)
Volume (Å ³)	432.7(5)
Z	2
Calculated Density (g·cm ⁻³)	1.919
Absorption Coefficient (μ) (mm ⁻¹)	0.746
F(000)	248
Temperature (K)	150(2)

Table 2: Crystallographic Data for Polymorph 1b of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide[1][4]

Parameter	Value
Chemical Formula	C ₆ HCl ₂ N ₃ O ₄
Formula Weight	250.00
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.3259(18)
b (Å)	6.4507(18)
c (Å)	21.315(6)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	869.8(4)
Z	4
Calculated Density (g·cm ⁻³)	1.909
Absorption Coefficient (μ) (mm ⁻¹)	0.742
F(000)	496
Temperature (K)	150(2)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of the aforementioned 4,6-dichloro-5-nitrobenzofuran, which can be adapted for the study of **4,6-dichlorobenzofuran** derivatives.

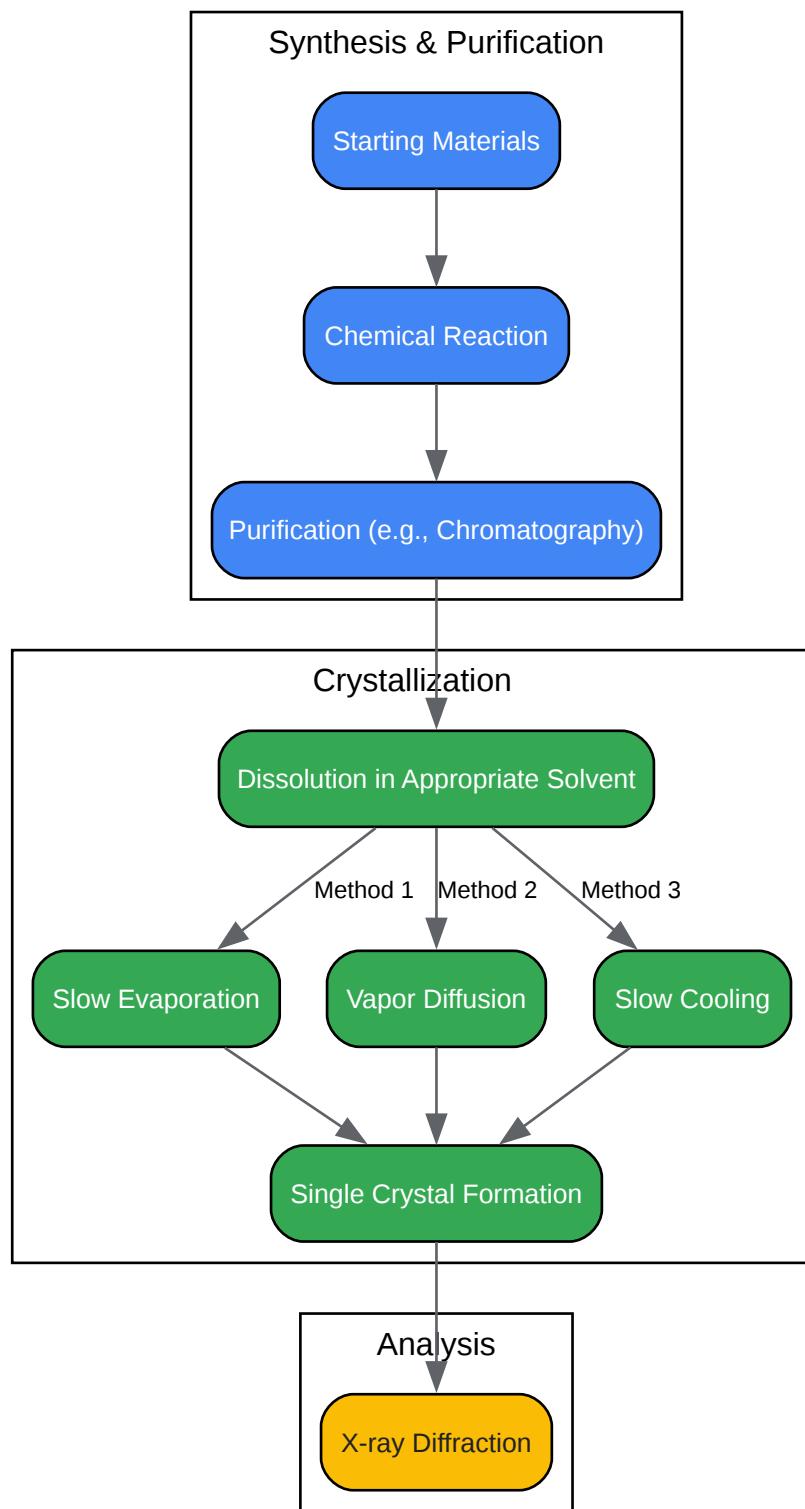
Synthesis and Crystallization

The synthesis of 4,6-dichloro-5-nitrobenzofuran can be achieved through established literature procedures. The crystallization of the two polymorphs was accomplished by varying

the solvent system:

- Polymorph 1a: Crystallized from a chloroform/hexane mixture.
- Polymorph 1b: Crystallized from an acetone/pentane mixture.[\[1\]](#)

A general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.



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General workflow for synthesis and crystallization.

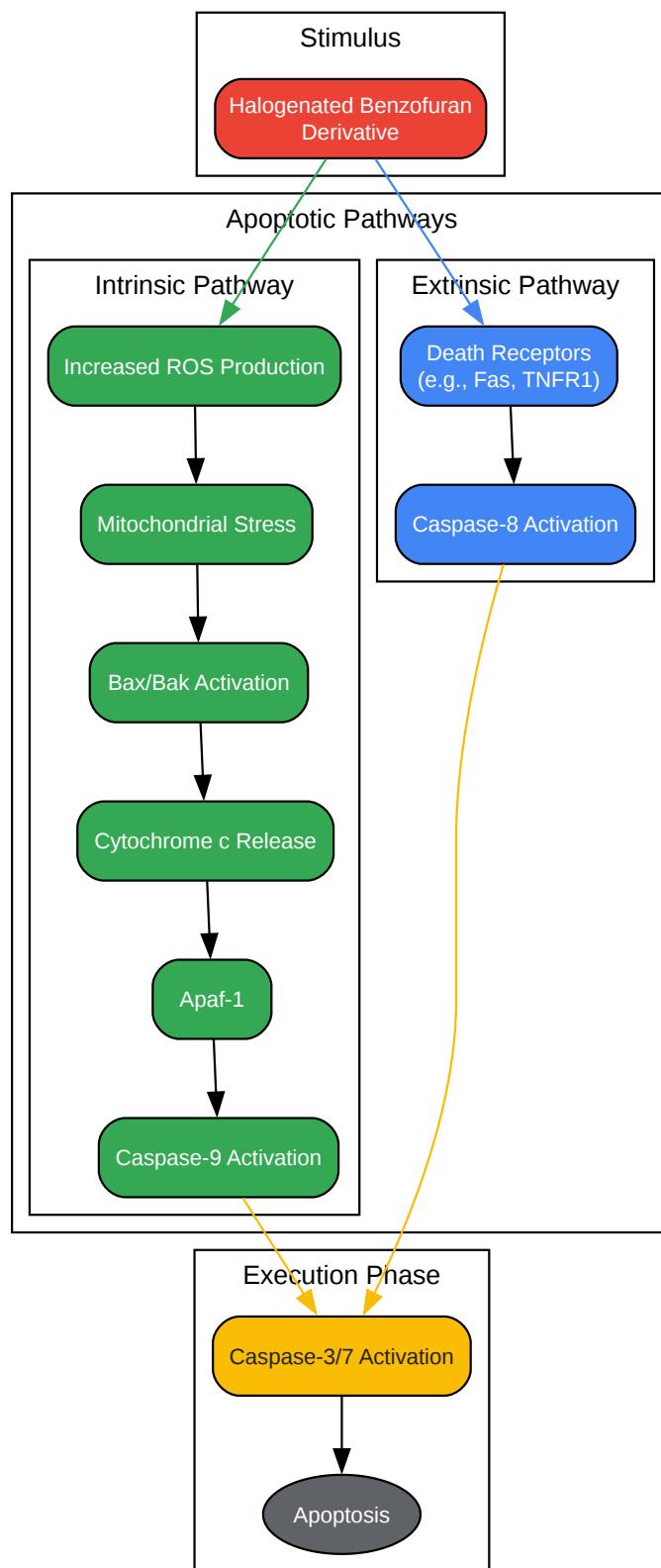
X-ray Diffraction Data Collection and Structure Refinement

The X-ray diffraction experiments for the polymorphs of 4,6-dichloro-5-nitrobenzofuroxan were performed on a Bruker KAPPA APEX II CCD diffractometer.^[4] The following steps outline the general procedure:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The diffractometer is equipped with graphite-monochromated Mo K α ($\lambda = 0.71073 \text{ \AA}$) radiation. Data is collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.
- Data Processing: The collected diffraction images are indexed, integrated, and scaled using software packages such as APEX2. An absorption correction (e.g., using SADABS) is applied to the data.^[4]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 using software like SHELX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

While specific signaling pathways for **4,6-dichlorobenzofuran** derivatives are not extensively documented, halogenated benzofurans have been shown to exhibit anticancer properties by inducing apoptosis.^{[5][6]} The diagram below illustrates a generalized signaling pathway for apoptosis induction by halogenated benzofuran derivatives, which may be relevant for 4,6-dichloro substituted analogs. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

[Click to download full resolution via product page](#)*Generalized apoptotic signaling pathway for halogenated benzofurans.*

Halogenated benzofuran derivatives have been observed to induce the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.^[5] They may also engage death receptors on the cell surface, initiating the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the biochemical and morphological changes associated with apoptosis.^[5] Furthermore, some halogenated benzofurans have been shown to decrease the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer cell proliferation and survival.^[6] The presence of halogen atoms, such as chlorine, is often associated with enhanced cytotoxic and antimicrobial activities.^{[3][7]}

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